



Application Note: Generation of an IRP1 Knockout Cell Line Using CRISPR/Cas9

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Compound of Interest		
Compound Name:	IRRP1	
Cat. No.:	B612643	Get Quote

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Introduction

Iron Regulatory Protein 1 (IRP1), also known as cytosolic aconitase (ACO1), is a bifunctional protein that plays a central role in maintaining cellular iron homeostasis.[1][2] In iron-replete cells, IRP1 functions as an aconitase, catalyzing the conversion of citrate to isocitrate.[3][4] When cellular iron levels are low, IRP1 loses its [4Fe-4S] cluster and functions as an RNA-binding protein.[3][4] In this form, it binds to specific stem-loop structures called Iron Responsive Elements (IREs) located in the untranslated regions of messenger RNAs (mRNAs) that encode proteins involved in iron metabolism.[2][5][6] Binding of IRP1 to the 5' UTR of mRNAs, such as ferritin, inhibits their translation, while binding to the 3' UTR of mRNAs, like the transferrin receptor 1 (TfR1), stabilizes the transcript.[2] This coordinated regulation allows cells to increase iron uptake and reduce iron storage when iron is scarce. More recent studies have also implicated IRP1 as a key regulator of erythropoiesis and systemic iron homeostasis through its control of Hypoxia-Inducible Factor 2α (HIF2α) mRNA translation.[2]

The CRISPR/Cas9 system has emerged as a powerful tool for targeted gene editing, enabling the creation of knockout cell lines to study gene function.[7] This application note provides a detailed protocol for generating an IRP1 knockout cell line using CRISPR/Cas9 technology. The protocol covers the design of single guide RNAs (sgRNAs) targeting the ACO1 gene (encoding IRP1), delivery of the CRISPR/Cas9 components into mammalian cells, selection of knockout clones, and validation of the knockout at both the genomic and functional levels.



Materials Cell Culture

- HEK293T or HepG2 cells
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)

CRISPR/Cas9 Plasmids and Reagents

- pSpCas9(BB)-2A-GFP (PX458) or similar plasmid co-expressing Cas9 and sgRNA
- sgRNA design software (e.g., Benchling, CHOPCHOP)
- · Oligonucleotides for sgRNA cloning
- Restriction enzymes (e.g., Bbsl)
- T4 DNA Ligase
- Plasmid purification kit
- Transfection reagent (e.g., Lipofectamine™ 3000)
- Opti-MEM™ Reduced Serum Medium

Genomic DNA Extraction and PCR

- Genomic DNA extraction kit
- · PCR primers flanking the sgRNA target site



- Taq DNA polymerase
- dNTPs
- Agarose
- DNA loading dye
- DNA ladder

Validation Assays

- · Western Blot:
 - Primary antibody against IRP1/ACO1
 - Secondary antibody (HRP-conjugated)
 - Protein lysis buffer (e.g., RIPA buffer)
 - Protease inhibitor cocktail
 - BCA protein assay kit
 - SDS-PAGE gels
 - PVDF membrane
 - Chemiluminescent substrate
- Aconitase Activity Assay:
 - Aconitase activity assay kit or reagents for in-gel assay (Tris-HCl, cis-aconitate, NADP+, isocitrate dehydrogenase, MTT, phenazine methosulfate)
- Electrophoretic Mobility Shift Assay (EMSA):
 - 32P-labeled IRE probe



- Cytoplasmic lysis buffer
- Heparin
- 2-mercaptoethanol (2-ME)
- Non-denaturing polyacrylamide gel

Experimental Protocols Part 1: sgRNA Design and Cloning

- sgRNA Design:
 - Obtain the coding sequence of the human ACO1 gene.
 - Use sgRNA design software to identify potential sgRNA target sequences. Choose 2-3 sgRNAs targeting an early exon to maximize the likelihood of generating a loss-of-function mutation.[8]
 - Select sgRNAs with high on-target scores and low predicted off-target effects.
- Oligonucleotide Annealing and Cloning:
 - Synthesize complementary oligonucleotides for each sgRNA with appropriate overhangs for cloning into the Cas9 expression vector.
 - Anneal the complementary oligos.
 - Digest the pSpCas9(BB)-2A-GFP vector with a suitable restriction enzyme (e.g., BbsI).[8]
 - Ligate the annealed oligos into the digested vector.
 - Transform the ligation product into competent E. coli and select for positive colonies.
 - Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

Part 2: Transfection and Clonal Selection



• Cell Transfection:

- Seed HEK293T or HepG2 cells in a 6-well plate to be 70-90% confluent at the time of transfection.
- On the day of transfection, dilute the sgRNA-Cas9 plasmid and transfection reagent in Opti-MEM™ according to the manufacturer's protocol.
- Add the transfection complex to the cells and incubate for 48-72 hours.
- Single-Cell Cloning:
 - After 48 hours, detach the cells using trypsin.
 - Isolate GFP-positive cells by fluorescence-activated cell sorting (FACS) into a 96-well plate (one cell per well).
 - Alternatively, perform limiting dilution to seed single cells into 96-well plates.
 - Culture the single-cell clones until colonies are visible.

Part 3: Validation of IRP1 Knockout Clones

- Genomic DNA Analysis:
 - Expand the single-cell clones and harvest a portion of the cells for genomic DNA extraction.
 - Amplify the genomic region surrounding the sgRNA target site by PCR.
 - Analyze the PCR products by Sanger sequencing to identify insertions or deletions (indels) that result in frameshift mutations.
- Western Blot Analysis:
 - Lyse cells from promising clones and quantify protein concentration.
 - Perform Western blotting using an antibody specific for IRP1 to confirm the absence of the protein.



- Functional Validation: Cytosolic Aconitase Activity Assay
 - This assay measures the enzymatic activity of IRP1. A significant reduction or absence of cytosolic aconitase activity is expected in knockout cells.
 - In-Gel Aconitase Activity Assay Protocol:[9][10]
 - 1. Prepare cell lysates in a non-denaturing lysis buffer containing citrate to stabilize the Fe-S cluster.[9]
 - 2. Separate proteins on a native polyacrylamide gel.
 - 3. Incubate the gel in a staining solution containing cis-aconitate, NADP+, isocitrate dehydrogenase, MTT, and phenazine methosulfate.
 - 4. Aconitase activity will appear as a dark formazan precipitate band. The cytosolic IRP1/aconitase band should be absent in knockout clones.
- Functional Validation: Electrophoretic Mobility Shift Assay (EMSA)
 - EMSA is used to assess the IRE-binding activity of IRP1.[5][6][11] In IRP1 knockout cells, the IRP1-IRE complex should be absent.
 - EMSA Protocol:[5][12]
 - 1. Prepare cytoplasmic extracts from wild-type and knockout cells.
 - 2. Incubate the extracts with a ³²P-labeled IRE RNA probe.
 - 3. To specifically assess total IRP1 binding potential, treat a parallel sample with 2% 2-mercaptoethanol (2-ME) to convert the cytosolic aconitase form of IRP1 to its RNA-binding form.[5]
 - 4. Separate the RNA-protein complexes on a non-denaturing polyacrylamide gel.
 - 5. Visualize the complexes by autoradiography. The band corresponding to the IRP1-IRE complex will be absent in the knockout cell lysates.



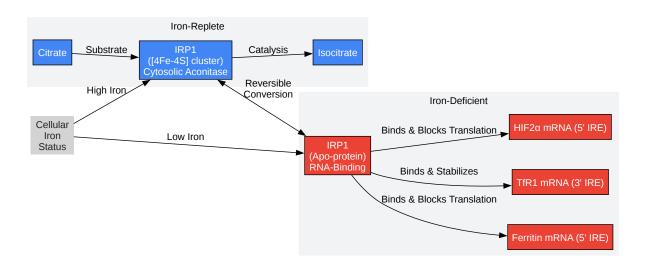
Data Presentation

Parameter	Wild-Type Cells	IRP1 Knockout Cells
IRP1 Protein Level	Detectable by Western Blot	Absent or significantly reduced
Cytosolic Aconitase Activity	Present	Absent or significantly reduced
IRE-Binding Activity (EMSA)	IRP1-IRE complex present, enhanced by 2-ME	IRP1-IRE complex absent
Ferritin Protein Level	Regulated by iron status	Expected to be elevated (de- repressed)
TfR1 mRNA Level	Regulated by iron status	Expected to be reduced (destabilized)
HIF2α Protein Level	Regulated by iron status	Expected to be elevated (de- repressed)[2]

Reagent (for 24-well plate transfection)	Amount
Cas9-sgRNA Plasmid	500 ng
Lipofectamine™ Reagent	1.5 μL
Opti-MEM™	100 μL
Cell Density (HepG2)	10,000-15,000 cells/well

Visualizations

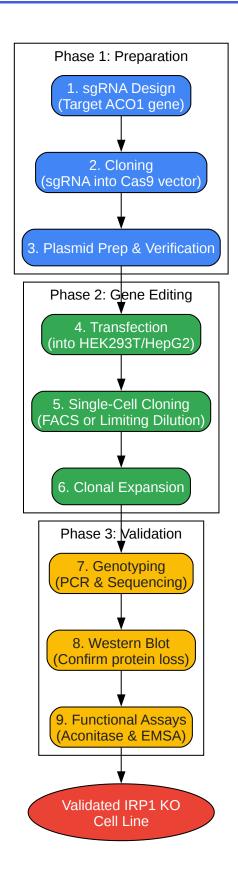




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Caption: IRP1's dual function in iron homeostasis.





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Caption: Workflow for generating an IRP1 KO cell line.



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